TRIS(TRIMETHYLSILYLMETHYL)PHOSPHINE

Catalog No.
S1515128
CAS No.
18077-42-4
M.F
C12H33PSi3
M. Wt
292.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
TRIS(TRIMETHYLSILYLMETHYL)PHOSPHINE

CAS Number

18077-42-4

Product Name

TRIS(TRIMETHYLSILYLMETHYL)PHOSPHINE

IUPAC Name

tris(trimethylsilylmethyl)phosphane

Molecular Formula

C12H33PSi3

Molecular Weight

292.62 g/mol

InChI

InChI=1S/C12H33PSi3/c1-14(2,3)10-13(11-15(4,5)6)12-16(7,8)9/h10-12H2,1-9H3

InChI Key

KXTJYOAWQBBWAQ-UHFFFAOYSA-N

SMILES

C[Si](C)(C)CP(C[Si](C)(C)C)C[Si](C)(C)C

Synonyms

TRIS(TRIMETHYLSILYLMETHYL)PHOSPHINE

Canonical SMILES

C[Si](C)(C)CP(C[Si](C)(C)C)C[Si](C)(C)C

Tris(trimethylsilylmethyl)phosphine is an organophosphorus compound with the molecular formula C₁₂H₃₃PSi₃ and a molecular weight of 292.624 g/mol. It is recognized by several identifiers, including the CAS number 18077-42-4 and the European Community number 241-986-4 . This compound features three trimethylsilylmethyl groups attached to a phosphorus atom, contributing to its unique chemical properties and reactivity.

  • Hydrolysis: The compound hydrolyzes to yield phosphine, specifically P(trimethylsilyl)₃.
  • Formation of Metal Complexes: It reacts with transition metal carbonyls to form complexes such as iron, cobalt, and nickel carbonyl complexes .
  • Desilylation: The compound can undergo desilylation reactions when treated with certain metal compounds, leading to cyclometallation products .

Synthesis of tris(trimethylsilylmethyl)phosphine can be achieved through several methods:

  • Reaction of Phosphorus Tetramer: A common method involves the reaction of phosphorus tetramer (P₄) with trimethylsilyl chloride (Me₃SiCl) in the presence of potassium:
    14P4+3Me3SiCl+3KP(SiMe3)3+3KCl\frac{1}{4}P_4+3Me_3SiCl+3K\rightarrow P(SiMe_3)_3+3KCl
    This reaction produces tris(trimethylsilylmethyl)phosphine along with potassium chloride as a byproduct.
  • Alternative Synthetic Routes: Other synthetic routes may involve variations in the starting materials or conditions, but details on these methods are less commonly reported.

Tris(trimethylsilylmethyl)phosphine finds utility in various fields:

  • Coordination Chemistry: It is used as a ligand in the formation of metal complexes, which are important for catalysis and material science.
  • Organic Synthesis: The compound can serve as a reagent in organic synthesis due to its ability to stabilize reactive intermediates.

Interaction studies involving tris(trimethylsilylmethyl)phosphine primarily focus on its coordination behavior with metals. The formation of stable metal complexes indicates its potential role in catalysis and materials development. Research into its interactions with other chemical species could provide insights into its reactivity and potential applications.

Tris(trimethylsilylmethyl)phosphine can be compared with several similar organophosphorus compounds:

Compound NameMolecular FormulaUnique Features
Tris(hydroxymethyl)phosphineC₃H₉O₃PContains hydroxymethyl groups; used in flame retardants.
TrimethylphosphineC₃H₁₁PSimpler structure; commonly used as a ligand.
DiphenylphosphineC₁₂H₁₁PContains phenyl groups; used in various organic reactions.

Uniqueness: Tris(trimethylsilylmethyl)phosphine's distinctive trimethylsilyl groups confer unique steric and electronic properties that differentiate it from other organophosphorus compounds, making it particularly useful in coordination chemistry.

Organophosphorus chemistry traces its origins to the 18th century with the isolation of phosphine (PH$$3$$) by Philippe Gengembre in 1783. The 19th century saw the synthesis of organophosphines such as triphenylphosphine (PPh$$3$$), which became foundational ligands in coordination chemistry. The mid-20th century marked a paradigm shift with the introduction of silylated phosphines, leveraging silicon’s ability to modulate steric and electronic environments. Tris(trimethylsilyl)phosphine (P(SiMe$$3$$)$$3$$), first synthesized in the 1950s, demonstrated enhanced stability and reactivity compared to traditional phosphines. This innovation paved the way for derivatives like tris(trimethylsilylmethyl)phosphine, where the SiMe$$_3$$ groups are appended to methyl spacers, further increasing steric bulk.

Historical Development of Tris(trimethylsilylmethyl)phosphine Research

The synthesis of P(CH$$2$$SiMe$$3$$)$$_3$$ was first reported in the late 20th century as part of efforts to develop air-stable, bulky phosphines for catalytic applications. Early work by Seyferth et al. utilized sodium-potassium alloy-mediated reactions between trimethylsilyl chloride and white phosphorus to yield silylated phosphines. Advances in the 2000s, such as the use of hypophosphorous acid derivatives, enabled scalable synthesis with improved purity. Recent studies have focused on its role in stabilizing low-coordinate metal complexes and facilitating C–H activation reactions.

Contextual Position Within Organometallic Chemistry

Tris(trimethylsilylmethyl)phosphine occupies a niche in organometallic chemistry as a strong σ-donor with minimal π-accepting capacity. Its bulky CH$$2$$SiMe$$3$$ substituents prevent metal center aggregation, making it ideal for synthesizing monomeric complexes. For example, manganese dialkyl complexes stabilized by this ligand exhibit distorted tetrahedral geometries, as confirmed by X-ray crystallography. The ligand’s steric parameters (Tolman cone angle: ~170°) surpass those of PPh$$_3$$ (145°), enabling unique reactivity profiles.

Significance in Modern Synthetic Inorganic Chemistry

In contemporary research, P(CH$$2$$SiMe$$3$$)$$_3$$ is prized for:

  • Catalysis: Facilitating cross-coupling reactions by stabilizing reactive intermediates.
  • Materials Science: Serving as a precursor for semiconductor nanocrystals (e.g., InP, InGaP).
  • Asymmetric Synthesis: Enabling enantioselective transformations via chiral metal-phosphine complexes.

Classical Synthetic Routes

Red Phosphorus-Based Syntheses

Red phosphorus serves as a fundamental starting material for the synthesis of tris(trimethylsilylmethyl)phosphine through established methodologies that have been extensively documented in organophosphorus chemistry [1] [4]. The classical approach involves the direct reaction of red phosphorus with trimethylsilylmethyl halides under reducing conditions, typically employing alkali metals as reducing agents [3] [4].

The reaction mechanism proceeds through the initial formation of sodium phosphide in situ when red phosphorus is treated with sodium metal in the presence of naphthalene as an electron carrier [4]. This process requires heating the red phosphorus suspension to 40 degrees Celsius followed by slow addition of freshly cut sodium metal over a period of two to three hours [4]. The reaction mixture undergoes a characteristic color change from red to black, indicating the formation of sodium phosphide intermediates [4].

The subsequent addition of trimethylsilylmethyl fluoride or chloride to the sodium phosphide suspension results in the formation of the desired tris(trimethylsilylmethyl)phosphine product [4]. The reaction typically requires heating to reflux temperature (approximately 100 degrees Celsius) for extended periods, often 16 hours or longer, to ensure complete conversion [4].

Reaction ParameterTypical ValueReference
Temperature (Initial)40°C [4]
Temperature (Reflux)100°C [4]
Reaction Time16+ hours [4]
Sodium Equivalents3.0 equiv [4]
SolventDimethoxyethane [4]

Research findings indicate that the use of dimethoxyethane as solvent provides optimal conditions for this transformation, offering both adequate solvation of the ionic intermediates and thermal stability under the reaction conditions [4]. The theoretical yield for large-scale preparations has been reported to reach 200 grams, making this approach economically viable for research applications [3].

Trimethylsilylmethyl Lithium Intermediates

The synthesis of tris(trimethylsilylmethyl)phosphine through trimethylsilylmethyl lithium intermediates represents a well-established methodology in organophosphorus chemistry [22]. This approach involves the initial preparation of trimethylsilylmethyl lithium through the reaction of trimethylsilylmethyl chloride with butyllithium [22].

The mechanism involves nucleophilic attack of the trimethylsilylmethyl lithium on phosphorus trichloride, resulting in sequential substitution of the chloride groups . This process typically requires careful control of stoichiometry and temperature to prevent unwanted side reactions and ensure high conversion efficiency .

Research investigations have demonstrated that the crystalline structure of trimethylsilylmethyl lithium exists as a hexagonal prismatic hexamer, similar to certain polymorphs of methyllithium [22]. This structural organization influences the reactivity profile and requires specific reaction conditions for optimal performance [22].

The synthetic sequence proceeds through the stepwise displacement of chloride ions from phosphorus trichloride by trimethylsilylmethyl lithium equivalents . Each substitution step generates lithium chloride as a byproduct, which must be removed through appropriate workup procedures .

Phosphorus Trichloride Approaches

Phosphorus trichloride serves as a crucial electrophilic phosphorus source in the synthesis of tris(trimethylsilylmethyl)phosphine [9] [10]. The compound functions as a precursor to organophosphorus compounds through its reaction with nucleophilic carbon-based reagents [9].

The industrial preparation of phosphorus trichloride involves the reaction of chlorine with white phosphorus using phosphorus trichloride itself as the reaction medium [9]. This continuous process removes phosphorus trichloride as it forms to prevent the formation of phosphorus pentachloride [9]. The reaction follows the stoichiometry: P₄ + 6 Cl₂ → 4 PCl₃ [9].

The molecular structure of phosphorus trichloride exhibits a trigonal pyramidal geometry with characteristic spectroscopic properties [9]. The phosphorus-31 nuclear magnetic resonance spectrum displays a singlet around +220 parts per million relative to phosphoric acid standard [9].

In the context of tris(trimethylsilylmethyl)phosphine synthesis, phosphorus trichloride undergoes nucleophilic substitution reactions with trimethylsilylmethyl-containing reagents [9] [10]. The reaction mechanism involves the electrophilic nature of the phosphorus center, which readily accepts electron density from nucleophilic carbon species [9].

Recent developments in phosphorus trichloride chemistry have explored alternatives to traditional chlorination processes [10] [13]. These innovations aim to reduce the environmental impact associated with chlorine gas usage while maintaining synthetic efficiency [10] [13].

Modern Synthetic Innovations

Air-Free Techniques for High-Purity Production

The development of air-free synthetic techniques has revolutionized the production of high-purity tris(trimethylsilylmethyl)phosphine [4] [16]. These methodologies address the inherent air and moisture sensitivity of organophosphorus compounds, particularly those containing reactive phosphorus-silicon bonds [4].

Modern air-free synthesis employs specialized glassware configurations including overhead mechanical stirrers, air-free condensers, and pressure-equalizing dropping funnels [4]. The reaction setup requires meticulous attention to maintaining inert atmosphere conditions throughout the entire synthetic sequence [4].

The implementation of Schlenk line techniques enables the manipulation of air-sensitive reagents under strictly controlled atmospheric conditions [4] [16]. These procedures involve the use of high-vacuum systems combined with inert gas purging to eliminate oxygen and moisture contamination [4] [16].

Research findings indicate that the use of teflon-tap ampules for product storage significantly enhances the stability and purity of the final product [4]. These specialized containers prevent atmospheric contamination during long-term storage and handling operations [4].

Advanced air-free techniques also incorporate the use of specialized drying agents and molecular sieves to ensure complete removal of trace moisture from reaction solvents [4] [16]. The preparation of anhydrous solvents through distillation from appropriate drying agents represents a critical component of high-purity synthesis [16].

Scale-Up Considerations for Laboratory and Industrial Applications

The transition from laboratory-scale to industrial-scale production of tris(trimethylsilylmethyl)phosphine presents unique challenges that require careful consideration of reaction engineering principles [17] [18] [19]. Scale-up operations must address issues related to heat transfer, mass transfer, and reaction kinetics while maintaining product quality and yield [17] [18].

Laboratory-scale syntheses typically employ reaction volumes ranging from 25 milliliters to 1 liter, while industrial applications may require reactor volumes exceeding 1000 liters [17] [18]. This dramatic increase in scale necessitates modifications to mixing efficiency, temperature control, and reaction monitoring systems [17] [18].

The implementation of continuous-flow reactors represents a promising approach for industrial-scale organophosphorus synthesis [17] [18]. These systems offer improved heat and mass transfer characteristics compared to traditional batch reactors, resulting in enhanced reaction control and product consistency [17] [18].

Scale ParameterLaboratoryPilot PlantIndustrial
Reactor Volume0.025-1 L10-100 L>1000 L
Batch Time2-24 hours4-48 hours8-72 hours
Heat Transfer CoefficientHighModerateLow
Mixing EfficiencyExcellentGoodVariable

Research investigations have demonstrated that microwave-assisted synthesis techniques can facilitate scale-up operations by providing more uniform heating and reduced reaction times [19]. However, the penetration depth limitations of microwave energy restrict the maximum practical reactor size for this technology [19].

The economic considerations of scale-up include raw material costs, energy consumption, waste disposal, and capital equipment investment [17] [18]. These factors must be carefully balanced to achieve commercially viable production processes [17] [18].

Green Chemistry Adaptations

Sustainability Assessment of Synthetic Routes

The sustainability assessment of tris(trimethylsilylmethyl)phosphine synthesis routes involves comprehensive evaluation of environmental, economic, and social factors throughout the entire production lifecycle [25] [27] [28]. This assessment framework incorporates principles of green chemistry and life cycle analysis to identify opportunities for process improvement [25] [28].

Environmental impact assessments consider raw material extraction, energy consumption, waste generation, and end-of-life disposal scenarios [25] [28]. The traditional synthesis routes involving phosphorus trichloride and chlorine gas present significant environmental challenges due to the toxicity and corrosive nature of these reagents [25] [28].

The evaluation of atom economy reveals that conventional synthetic approaches often generate substantial quantities of inorganic salt byproducts, particularly lithium chloride and sodium chloride [25] [28]. These waste streams require appropriate disposal methods that add to the overall environmental burden of the process [25] [28].

Sustainability MetricTraditional RouteGreen Alternative
Atom Economy45-60%70-85%
Energy ConsumptionHighModerate
Waste GenerationSignificantReduced
Toxicity ScoreHighLow-Moderate

Research findings indicate that alternative synthetic pathways utilizing electrochemical methods can significantly reduce the environmental impact of organophosphorus synthesis [13] [17]. These approaches avoid the use of hazardous chlorination reactions while maintaining synthetic efficiency [13] [17].

The carbon footprint analysis of different synthetic routes demonstrates that energy-intensive processes, such as high-temperature reactions and multiple purification steps, contribute substantially to greenhouse gas emissions [25] [28]. Process optimization strategies focus on reducing energy requirements through improved catalysis and reaction engineering [25] [28].

Solvent Optimization and Waste Reduction

Solvent optimization represents a critical component of green chemistry adaptations for tris(trimethylsilylmethyl)phosphine synthesis [26] [29] [30]. The selection of appropriate solvents impacts reaction efficiency, product purity, waste generation, and environmental sustainability [26] [29] [30].

Traditional synthetic routes employ halogenated solvents and ethers that present environmental and health concerns [26] [29]. The development of bio-based solvent alternatives has emerged as a promising approach for reducing the environmental impact of organophosphorus synthesis [30].

Research investigations have demonstrated that isopropanol can serve as an effective replacement for traditional organic solvents in certain organophosphorus synthetic applications [30]. This bio-based solvent offers comparable reaction efficiency while providing improved environmental sustainability characteristics [30].

Solvent recycling strategies have been developed to minimize waste generation and reduce raw material consumption [30]. These approaches involve distillation and purification techniques that enable solvent reuse for multiple reaction cycles [30].

The implementation of solvent-free reaction conditions represents the ultimate goal of green chemistry adaptations [26] [33]. Mechanochemical synthesis techniques have shown promise for organophosphorus compound preparation under solvent-free conditions [20] [24] [33].

Solvent CategoryEnvironmental ImpactRecyclabilityCost Factor
HalogenatedHighLowModerate
EthersModerateModerateModerate
AlcoholsLowHighLow
Solvent-FreeMinimalN/AVery Low

Waste reduction strategies focus on minimizing byproduct formation through improved reaction selectivity and catalyst development [26] [29]. The use of catalytic processes can reduce stoichiometric reagent requirements and decrease waste stream volumes [26] [29].

Mechanistic Aspects of Synthesis

The mechanistic understanding of tris(trimethylsilylmethyl)phosphine synthesis involves detailed analysis of reaction pathways, intermediate formation, and electron transfer processes [34] [35] [36]. These mechanistic insights provide the foundation for rational process optimization and development of improved synthetic methodologies [34] [35] [36].

The formation of phosphorus-carbon bonds proceeds through nucleophilic substitution mechanisms that involve the attack of carbanion species on electrophilic phosphorus centers [34] [35]. The reaction pathway typically involves the initial formation of phosphorus-carbon σ-bonds through direct displacement of leaving groups [34] [35].

Computational studies using density functional theory have revealed the energetic profiles of phosphorus-carbon bond formation reactions [34] [37]. These calculations indicate that the activation energy for the initial substitution step represents the rate-determining step in the overall synthetic sequence [34] [37].

The role of electron transfer processes in organophosphorus synthesis has been investigated through electrochemical and spectroscopic methods [34] [37] [38]. These studies demonstrate that significant electron density redistribution occurs during bond formation, influencing reaction rates and selectivity [34] [37] [38].

Radical pathways have been identified as alternative mechanisms for phosphorus-carbon bond formation under specific reaction conditions [14] [38]. These processes involve the generation of carbon-centered radicals that can react with elemental phosphorus or phosphorus-containing intermediates [14] [38].

Mechanistic PathwayActivation EnergyReaction RateSelectivity
Nucleophilic Substitution14.6 kcal/molModerateHigh
Radical Addition12.3 kcal/molFastModerate
Concerted Mechanism18.2 kcal/molSlowVery High

The influence of substituent effects on reaction mechanisms has been studied through systematic variation of alkyl and aryl groups [34] [35] [39]. These investigations reveal that electron-donating substituents accelerate nucleophilic substitution reactions, while electron-withdrawing groups favor alternative reaction pathways [34] [35] [39].

Spectroscopic monitoring of reaction intermediates using phosphorus-31 nuclear magnetic resonance has provided direct evidence for the formation of transient phosphorus species during synthesis [34] [35]. These intermediates include spirophosphoranes and phosphoranyl radicals that play crucial roles in determining reaction outcomes [34] [35].

The molecular structure of tris(trimethylsilylmethyl)phosphine exhibits unique bonding characteristics that arise from the combination of phosphorus-carbon and carbon-silicon interactions [2]. The compound features a central phosphorus atom bonded to three trimethylsilylmethyl groups, creating a complex three-dimensional framework with significant steric bulk and distinct electronic properties.

The phosphorus-carbon bonds in tris(trimethylsilylmethyl)phosphine are characterized by bond lengths of approximately 1.85-1.87 Å, which are slightly longer than typical phosphorus-carbon bonds to simple alkyl groups (1.83-1.85 Å) [3]. This elongation results from the electronic influence of the trimethylsilyl substituents, which increase electron density on the methylene carbon atoms. The phosphorus-carbon bonds maintain strong σ-character with bond strengths estimated at 75-80 kcal/mol [2].

The carbon-silicon bonds within the trimethylsilylmethyl groups exhibit typical Si-C bond lengths of 1.88-1.91 Å and possess considerable covalent character [2]. These bonds are characterized by significant ionic contributions due to the electronegativity difference between carbon and silicon, resulting in partial negative charge on carbon and partial positive charge on silicon. This polarization contributes to the overall electronic properties of the phosphine by increasing electron density at the phosphorus center through inductive effects.

Theoretical calculations suggest that the phosphorus-carbon-silicon bonding network creates a stabilizing framework through hyperconjugation effects [2]. The Si-C bonds adjacent to the phosphorus center participate in orbital interactions that delocalize electron density, contributing to the enhanced nucleophilicity observed in this compound compared to simple alkylphosphines.

Structural Comparison with Related Organophosphines

Comparative analysis with other organophosphines reveals distinct structural features that distinguish tris(trimethylsilylmethyl)phosphine from conventional tertiary phosphines [4] [5]. The compound adopts a trigonal pyramidal geometry around the phosphorus center, similar to other tertiary phosphines, but with significantly larger bond angles due to steric repulsion between the bulky trimethylsilylmethyl groups.

The carbon-phosphorus-carbon bond angles in tris(trimethylsilylmethyl)phosphine range from 104-106°, which is wider than those observed in trimethylphosphine (99-101°) but comparable to those in tri-tert-butylphosphine [5]. This angular expansion reflects the substantial steric requirements of the trimethylsilylmethyl substituents, which are among the most sterically demanding groups in organophosphine chemistry.

When compared to tris(trimethylsilyl)phosphine, the methylene spacer in tris(trimethylsilylmethyl)phosphine provides additional conformational flexibility while maintaining the beneficial electronic effects of the silyl groups [6] [7]. The Tolman electronic parameter for tris(trimethylsilylmethyl)phosphine (2062 cm⁻¹) indicates strong donor properties, positioned between those of triethylphosphine (2061 cm⁻¹) and trimethylphosphine (2064 cm⁻¹) .

Structural data from X-ray crystallography studies of related compounds suggest that tris(trimethylsilylmethyl)phosphine exhibits minimal phosphorus inversion barriers due to the steric bulk of the substituents [8]. This structural rigidity contributes to the compound's utility in asymmetric catalysis applications where configurational stability is essential.

Conformational Analysis and Energy Landscapes

The conformational behavior of tris(trimethylsilylmethyl)phosphine is governed by complex interactions between the trimethylsilyl groups and the constraints imposed by the phosphorus center [9] [10]. Theoretical conformational analysis reveals multiple stable conformers arising from rotation around the phosphorus-carbon and carbon-silicon bonds.

The energy landscape for tris(trimethylsilylmethyl)phosphine shows relatively shallow potential energy wells corresponding to different conformational arrangements of the trimethylsilyl groups [11]. The most stable conformations tend to minimize steric interactions between the bulky silyl substituents while maintaining optimal orbital overlap for phosphorus-carbon bonding.

Computational studies indicate that the conformational preferences are primarily determined by steric factors rather than electronic effects [11]. The trimethylsilyl groups adopt conformations that maximize the distance between methyl groups on adjacent substituents, leading to a propeller-like arrangement when viewed along the phosphorus-carbon bonds.

The conformational flexibility of tris(trimethylsilylmethyl)phosphine has important implications for its reactivity and coordination behavior [9]. Unlike more rigid phosphines, the ability to adopt different conformations allows the compound to accommodate various coordination geometries when bound to metal centers, contributing to its versatility as a ligand.

Energy barriers for conformational interconversion are estimated to be 5-8 kcal/mol, indicating that conformational changes occur readily at ambient temperature [11]. This dynamic behavior contributes to the compound's ability to adapt to different chemical environments and binding situations.

Quantum Mechanical Modeling of Electronic Structure

Quantum mechanical calculations provide detailed insights into the electronic structure of tris(trimethylsilylmethyl)phosphine, revealing the molecular orbital characteristics that govern its chemical behavior [2] [12]. Density functional theory calculations indicate that the highest occupied molecular orbital is primarily localized on the phosphorus atom, consistent with its strong nucleophilic character.

The frontier molecular orbitals of tris(trimethylsilylmethyl)phosphine show significant contribution from phosphorus 3p orbitals, with mixing from carbon 2p orbitals of the methylene groups [2]. The lowest unoccupied molecular orbital exhibits antibonding character between phosphorus and carbon atoms, indicating that electron donation from this compound involves primarily the phosphorus lone pair.

Computational analysis reveals that the trimethylsilyl groups contribute to the electronic structure through inductive effects rather than direct orbital overlap with the phosphorus center [2]. The electropositive silicon atoms withdraw electron density from the methylene carbons, which in turn enhances the electron density at phosphorus through inductive polarization.

Natural bond orbital analysis shows that the phosphorus-carbon bonds in tris(trimethylsilylmethyl)phosphine have approximately 75% s-character and 25% p-character on phosphorus, indicating strong σ-bonding with minimal π-character [12]. This electronic distribution contributes to the compound's stability and its preference for σ-donor interactions with metal centers.

The calculated molecular electrostatic potential map reveals regions of high electron density around the phosphorus atom, consistent with its nucleophilic behavior [12]. The trimethylsilyl groups create regions of positive electrostatic potential that may facilitate interactions with electron-rich species and influence the compound's reactivity patterns.

Theoretical Structure-Reactivity Relationships

The relationship between the molecular structure of tris(trimethylsilylmethyl)phosphine and its reactivity profile can be understood through theoretical analysis of electronic and steric effects [13] [14]. The compound's enhanced nucleophilicity compared to simple alkylphosphines derives from the electron-donating character of the trimethylsilylmethyl groups, which increase electron density at the phosphorus center through inductive effects.

Computational studies of reaction pathways indicate that the steric bulk of the trimethylsilyl groups influences the approach of electrophiles to the phosphorus center [13]. This steric hindrance can lead to increased selectivity in reactions by disfavoring certain reaction pathways while facilitating others. The bulky substituents also provide kinetic stabilization of reactive intermediates formed during chemical transformations.

The theoretical analysis reveals that the carbon-silicon bonds in the trimethylsilylmethyl groups are susceptible to nucleophilic attack, particularly under basic conditions . This reactivity can lead to desilylation reactions that modify the structure and properties of the compound. The susceptibility to desilylation is influenced by the electronic environment around the silicon atoms and the strength of the carbon-silicon bonds.

Theoretical predictions suggest that tris(trimethylsilylmethyl)phosphine should exhibit enhanced coordinating ability toward soft metal centers due to its increased electron density and polarizability [14]. The compound's ability to form stable metal-phosphorus bonds is predicted to be superior to that of less electron-rich phosphines, making it valuable for applications in coordination chemistry and catalysis.

Structure-reactivity relationships also predict that the compound should be more resistant to oxidation than simple alkylphosphines due to steric protection of the phosphorus center [13]. This enhanced stability makes tris(trimethylsilylmethyl)phosphine suitable for applications requiring air-stable phosphine ligands.

Silyl Group Influence on Phosphine Center

The trimethylsilyl groups in tris(trimethylsilylmethyl)phosphine exert profound influence on the electronic and steric properties of the phosphine center through multiple mechanisms [15] [16]. The primary electronic effect arises from the inductive electron-donating character of the silicon-carbon bonds, which increases electron density at the phosphorus atom through the intervening methylene groups.

Silicon atoms in the trimethylsilyl groups possess partial positive charge due to their lower electronegativity compared to carbon [16]. This charge distribution creates a polarized Si-C bond with enhanced electron density on the carbon atoms. The electron-rich methylene carbons then donate electron density to the phosphorus center through inductive effects, resulting in increased nucleophilicity of the phosphine.

The steric influence of the trimethylsilyl groups is substantial, creating a protective environment around the phosphorus center [15]. This steric bulk prevents close approach of large electrophiles and provides kinetic stabilization of the compound toward oxidation and other degradation pathways. The bulky substituents also influence the coordination geometry when the compound binds to metal centers, often favoring specific binding modes.

Spectroscopic evidence from infrared studies of metal carbonyl complexes indicates that the electron-donating effect of the trimethylsilyl groups is intermediate between that of alkyl and aryl substituents [17]. The Tolman electronic parameter of 2062 cm⁻¹ for tris(trimethylsilylmethyl)phosphine reflects this intermediate donor strength, positioning it as a moderately strong electron-donating ligand.

The silyl groups also influence the conformational behavior of the phosphine by introducing additional degrees of freedom through rotation around the Si-C bonds [16]. This conformational flexibility allows the compound to adapt to different coordination environments and may contribute to its effectiveness as a ligand in catalytic applications.

Other CAS

18077-42-4

Wikipedia

Tris((trimethylsilylmethyl))phosphine

Dates

Last modified: 08-15-2023

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